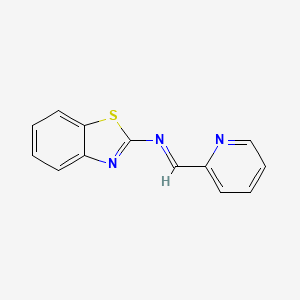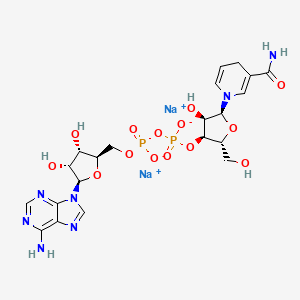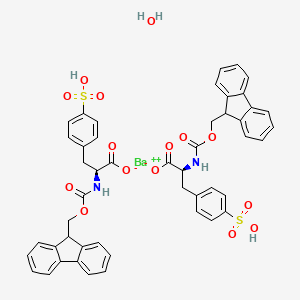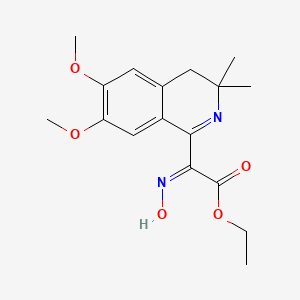
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzothiazole moiety and a pyridine ring, which are both known for their significant biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine generally involves the condensation reaction between 2-aminobenzothiazole and pyridine-2-carbaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated overnight to ensure complete formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and pyridine rings.
Reduction: Reduced forms of the imine group.
Substitution: Substituted benzothiazole derivatives.
科学研究应用
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities due to the presence of the benzothiazole moiety.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Pyridine-2-carbaldehyde: Used in the synthesis of various Schiff bases.
Benzothiazole derivatives: Exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is unique due to its dual presence of benzothiazole and pyridine rings, which confer a combination of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C13H9N3S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC 名称 |
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H9N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-9H/b15-9+ |
InChI 键 |
XQJBJGMGECRVEP-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C/C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)

![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)

![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)



![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)

